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Compound of Interest

Compound Name:
[(4-Bromo-benzyl)-methyl-amino]-

acetic acid

Cat. No.: B11732594

Get Quote

Executive Summary & Scaffold Analysis
N-benzyl glycine derivatives represent a versatile chemical scaffold in CNS drug discovery,

serving as a bifurcation point between two distinct therapeutic classes: Anticonvulsants and

Glycine Transporter 1 (GlyT1) Inhibitors.

While the parent compound N-benzylglycine (N-phenylmethylglycine) is often utilized as a

synthetic intermediate or "peptoid" building block, its derivatives exhibit divergent biological

activities based on the nature of the nitrogen substitution and the modification of the carboxyl

terminus.

For GlyT1 Inhibition: The N-benzyl group is generally inferior to N-methyl (sarcosine)

substitutions. High-potency GlyT1 inhibitors (e.g., NFPS/ALX-5407) rely on N-methyl

scaffolds with bulky lipophilic groups on the

- or

-carbons, not simple N-benzyl groups.
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For Anticonvulsant Activity: N-benzyl modifications, particularly when derivatized as

carbamates (e.g., Z-glycine) or amides (e.g., N-benzylamides), significantly enhance blood-

brain barrier (BBB) penetration and potency compared to native glycine.

This guide objectively compares these two pathways, providing experimental data to support

the "Go/No-Go" decisions in lead optimization.

Structure-Activity Relationship (SAR) Analysis
The Core Scaffold
The N-benzyl glycine scaffold consists of three modifiable regions:

The Phenyl Ring (Region A): Tolerates substitutions (F, Cl, OMe) to tune lipophilicity and

metabolic stability.

The Nitrogen Linker (Region B): Critical for determining mechanism.

Amine (–NH–CH2–): Basic N-benzylglycines.[1][2]

Carbamate (–O–CO–NH–): Z-Glycine derivatives (Anticonvulsant).[3][4]

Methylated Amine (–N(Me)–): Sarcosine derivatives (GlyT1 targeting).[5][6]

The Carboxyl Terminus (Region C):

Free Acid: Poor BBB penetration; zwitterionic.

Amide/Ester: Prodrugs or active anticonvulsants (e.g., Benzylamides).[7][8][9]
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Feature GlyT1 Inhibition Pathway Anticonvulsant Pathway

Nitrogen Substituent

N-Methyl (Sarcosine) is

essential. N-Benzyl often

reduces potency >100-fold.

N-Benzyloxycarbonyl (Z) or N-

Benzyl enhances lipophilicity

and in vivo efficacy.

Carboxyl Modification
Free acid is often required for

substrate-site binding.

Amidation (e.g., benzylamide)

improves potency (ED50) and

protective index (PI).[9]

Key Mechanism
Competitive/Non-competitive

inhibition of GlyT1.

Modulation of unknown targets

(non-NMDA/GlyR); potentially

Na+ channel modulation.

Lead Compound
NFPS (ALX-5407) (Sarcosine

derivative)

Z-Glycine Benzylamide (N-

benzyl derivative)

Comparative Performance Data
GlyT1 Inhibition Potency
The following table contrasts the potency of N-benzyl glycine derivatives against the industry-

standard sarcosine derivatives. Note the significant drop in potency when the N-methyl group is

replaced or when simple N-benzyl groups are used without additional lipophilic anchors.

Table 1: Inhibitory Potency on Human GlyT1 (CHO Cells)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.ptfarm.pl/pub/File/Acta_Poloniae/2009/2/155.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11732594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Class

Compound
Name

Structure IC50 (nM) Mechanism Ref

Standard Sarcosine
N-

methylglycine
~50,000

Competitive

Substrate
[1]

High Potency
NFPS (ALX-

5407)

N-[3-(4'-

fluorophenyl)-

3-(4'-

phenylpheno

xy)propyl]sar

cosine

15 - 30
Non-

Competitive
[2]

Standard Org 24598

N-methyl-N-

[(4-

trifluoromethy

l)phenoxy]...g

lycine

20 - 50
Non-

Competitive
[2]

N-Benzyl

Analog

N-

Benzylglycine

Ph-CH2-NH-

CH2-COOH
>1,000,000

Inactive/Wea

k
[3]

N-Benzyl

Analog
Z-Glycine

Ph-CH2-O-

CO-NH-CH2-

COOH

Inactive
No GlyT1

affinity
[4]

Insight: For GlyT1 programs, avoid simple N-benzyl glycine cores. The N-methyl group

(sarcosine) is a strict requirement for high-affinity binding in this pocket.

Anticonvulsant Efficacy (In Vivo)
In contrast to GlyT1, N-benzyl derivatives shine in anticonvulsant models (Maximal

Electroshock - MES).[8] The N-benzyloxycarbonyl (Z) group acts as a lipophilic carrier,

significantly outperforming native glycine.
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Table 2: Anticonvulsant Activity in Mice (MES Test)

Compound
Dose
(mg/kg)

Protection
(%)

ED50
(mg/kg)

TD50
(mg/kg)

PI
(TD50/ED50
)

Glycine 1000-3000 < 20% > 3000 N/A < 1

Z-Glycine 200 (1 mmol) 100% ~150 > 500 > 3.3

Z-Glycine

Benzylamide
30 100% 4.8 > 150 > 31

Phenytoin

(Ref)
10 100% 9.5 65 6.8

Insight:Z-Glycine Benzylamide is a potent anticonvulsant lead, exhibiting an ED50 superior to

Phenytoin in the MES test with a wider safety margin (Protective Index).[3]

Visualizations
SAR Decision Tree & Mechanism
The following diagram illustrates the divergent pathways for N-benzyl glycine derivatives.

N-Benzyl Glycine Scaffold
(Ph-CH2-N-CH2-CO-R)

N-Substitution

C-Terminus

N-Methyl (Sarcosine)
+ Lipophilic Tail

(e.g., NFPS)
Reduce to Methyl

N-Benzyloxycarbonyl (Z)
+ Amide

Oxidize to Carbamate

GlyT1 Inhibition
(Schizophrenia)

High Potency (nM)
Non-Competitive

Anticonvulsant
(Epilepsy)

High Potency (ED50 < 10mg/kg)
High Protective Index
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Figure 1: Divergent SAR pathways. N-methylation leads to GlyT1 inhibitors, while N-

benzyloxycarbonylation leads to anticonvulsants.

Synthesis Workflow: Reductive Amination
A robust protocol for synthesizing the core N-benzyl glycine scaffold.

Reagents:
Benzaldehyde (1.0 eq) + Glycine (1.0 eq)

Imine Formation:
MeOH/NaOH, 25°C, 1-3h
(Schiff Base Intermediate)

- H2O

Reduction:
NaBH4 (1.5 eq) OR H2/Pd-C

0-25°C, 2-6h

+ [H]

Workup:
Acidify (HCl) -> Extract -> Crystallize

Product:
N-Benzylglycine HCl

(Yield: >85%)

Click to download full resolution via product page

Figure 2: Standard reductive amination protocol for N-benzylglycine synthesis.
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Synthesis of N-Benzylglycine (Reductive Amination)
Validation: Self-validating via melting point (MP) and NMR.

Imine Formation: Dissolve Glycine (10 mmol) and NaOH (10 mmol) in Methanol (20 mL).

Add Benzaldehyde (10 mmol) dropwise. Stir at room temperature for 2 hours.

Checkpoint: Solution should turn yellow (Schiff base formation).

Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4, 15 mmol) portion-

wise over 30 minutes. Warm to room temperature and stir for 4 hours.

Safety: Evolution of hydrogen gas; perform in a fume hood.

Workup: Quench with 1N HCl until pH ~2. Evaporate methanol. Dissolve residue in water

and wash with Ethyl Acetate (to remove unreacted benzaldehyde). Neutralize aqueous layer

to pH 7 (isoelectric point) to precipitate the zwitterion, or evaporate and recrystallize from

Ethanol/Water.

Characterization:

MP: 230–232°C (decomposition).

1H NMR (D2O):

7.40 (m, 5H, Ar-H), 4.20 (s, 2H, Ph-CH2), 3.55 (s, 2H, N-CH2-COOH).

[3H]-Glycine Uptake Assay (GlyT1)
Purpose: To determine IC50 values for GlyT1 inhibition.

Cell Culture: Use CHO cells stably expressing human GlyT1b.

Preparation: Wash cells twice with assay buffer (HBS: 150 mM NaCl, 10 mM HEPES, 1 mM

CaCl2, pH 7.4).

Incubation: Incubate cells with test compound (0.1 nM – 100

M) for 15 min at 37°C.
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Uptake: Initiate uptake by adding [3H]-Glycine (final concentration 50 nM, 20 Ci/mmol).

Incubate for 10 min.

Termination: Aspirate buffer and wash 3x with ice-cold HBS. Lyse cells with 0.1 N NaOH.

Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 using

non-linear regression.

Maximal Electroshock (MES) Test
Purpose: To evaluate anticonvulsant efficacy in vivo.[8]

Subjects: Male albino mice (20–25 g).

Administration: Administer test compound (e.g., Z-Glycine Benzylamide) i.p. (suspended in

0.5% methylcellulose).

Shock: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 min post-

dose.

Endpoint: Absence of tonic hindlimb extension indicates protection.

Analysis: Determine ED50 (dose protecting 50% of animals) using probit analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 17136-36-6: N-Benzylglycine | CymitQuimica [cymitquimica.com]

2. chemimpex.com [chemimpex.com]

3. Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of
phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-
fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. ptfarm.pl [ptfarm.pl]

To cite this document: BenchChem. [Comparative Guide: Structure-Activity Relationship of
N-Benzyl Glycine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11732594/docs#comparative-guide-structure-activity-
relationship-of-n-benzyl-glycine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2818974/
https://www.benchchem.com/product/b11732594?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/cas/17136-36-6/
https://www.chemimpex.com/products/17126
https://pubmed.ncbi.nlm.nih.gov/10411214/
https://pubmed.ncbi.nlm.nih.gov/10411214/
https://pubmed.ncbi.nlm.nih.gov/8018849/
https://pubmed.ncbi.nlm.nih.gov/8018849/
https://www.benchchem.com/pdf/Benchmarking_Diphenylmethylene_Glycine_Benzyl_Ester_as_a_Synthetic_Precursor_for_Glycine_Transporter_1_GlyT1_Inhibitors_against_Commercial_Standards.pdf
https://pubmed.ncbi.nlm.nih.gov/12941372/
https://pubmed.ncbi.nlm.nih.gov/12941372/
https://pdfs.semanticscholar.org/ea13/6c339e13a56f228549c780eef172d5972f35.pdf?skipShowableCheck=true
https://pubmed.ncbi.nlm.nih.gov/9438018/
https://pubmed.ncbi.nlm.nih.gov/9438018/
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2009/2/155.pdf
https://www.benchchem.com/product/b11732594/docs#comparative-guide-structure-activity-relationship-of-n-benzyl-glycine-derivatives
https://www.benchchem.com/product/b11732594/docs#comparative-guide-structure-activity-relationship-of-n-benzyl-glycine-derivatives
https://www.benchchem.com/product/b11732594/docs#comparative-guide-structure-activity-relationship-of-n-benzyl-glycine-derivatives
https://www.benchchem.com/product/b11732594/docs#comparative-guide-structure-activity-relationship-of-n-benzyl-glycine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11732594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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